3-Methoxy Dibenzosuberone

Vue d'ensemble

Description

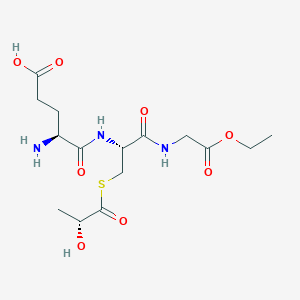

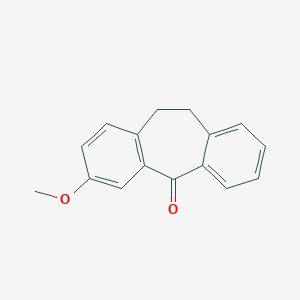

3-Methoxy Dibenzosuberone is an intermediate in the preparation of dibenzocycloheptenes . It has a molecular weight of 238.28 and a molecular formula of C16H14O2 .

Synthesis Analysis

The synthesis of Dibenzosuberone, which is a key intermediate for 3-Methoxy Dibenzosuberone, has been improved by using a milder and greener approach that limits waste production via the use of immobilized catalysts . The reactions were performed with 2 (5 g, 22.09 mmol, 1 eq.), Amberlyst-15 (5 eq.), SOCl2 (8.68 g, 72.91 mmol, 3.3 eq.), in toluene (90 mL) at 60–105 °C .Molecular Structure Analysis

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan .Chemical Reactions Analysis

The current synthesis of dibenzosuberone, a key intermediate for 3-Methoxy Dibenzosuberone, exploits the use of Lewis Acids and produces large amounts of waste . A novel and innovative preparation of dibenzosuberone enabled by a supported acid catalyst was devised .Physical And Chemical Properties Analysis

3-Methoxy Dibenzosuberone has a CAS Number of 17910-76-8, a molecular weight of 238.28, and a molecular formula of C16H14O2 .Applications De Recherche Scientifique

Antidepressant Properties

3-Methoxy Dibenzosuberone is an intermediate in the synthesis of tricyclic antidepressants (TCAs) . These compounds, including amitriptyline, imipramine, and noxiptiline, have been widely used for treating depressive disorders. TCAs containing dibenzosuberone moieties primarily affect the autonomic and central nervous systems. Amitriptyline, in particular, remains one of the most commonly prescribed TCAs . Research continues to explore their efficacy, safety, and side effects.

Pain Management

Beyond depression, dibenzosuberone derivatives have shown promise in managing painful conditions. These include migraine headaches, noncardiac chest pain, functional dyspepsia, and irritable bowel syndrome (IBS) . The potential analgesic effects of 3-Methoxy Dibenzosuberone warrant further investigation.

Anti-Cancer Applications

Dibenzosuberone derivatives play a role in the synthesis of several APIs, including anti-cancer drugs . Suberenyl chloride, for instance, utilizes a dibenzosuberone core. Researchers are exploring the anti-cancer properties of compounds related to 3-Methoxy Dibenzosuberone.

Dibenzocycloheptenes

The compound contributes to the preparation of dibenzocycloheptenes . These bicyclic structures have diverse applications, including medicinal chemistry and material science.

Mécanisme D'action

Target of Action

3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan It’s known that similar compounds, such as dibenzosuberone derivatives, are used in the preparation of pharmaceutically active dibenzocycloheptenes , which are known to interact with the autonomic and central nervous systems .

Mode of Action

It’s worth noting that similar compounds, such as dibenzocycloheptenes, have been used as tricyclic antidepressants (tcas) . TCAs work by blocking the reuptake of norepinephrine and serotonin into nerve cells, thereby increasing the levels of these neurotransmitters in the brain and enhancing mood .

Biochemical Pathways

It’s known that similar compounds, such as dibenzocycloheptenes, affect the serotonin and norepinephrine pathways . These pathways play crucial roles in mood regulation and the overall functioning of the central nervous system .

Pharmacokinetics

It’s known that similar compounds, such as dibenzocycloheptenes, are well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s known that similar compounds, such as dibenzocycloheptenes, can have a significant impact on mood regulation . They can alleviate symptoms of depression and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain .

Action Environment

It’s known that the efficacy of similar compounds, such as dibenzocycloheptenes, can be influenced by various factors, including the individual’s overall health, age, metabolism, and the presence of other medications .

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy Dibenzosuberone | |

CAS RN |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)